[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine

Catalog No.
S778957
CAS No.
255836-67-0
M.F
C28H31P
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine

CAS Number

255836-67-0

Product Name

[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine

IUPAC Name

ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane

Molecular Formula

C28H31P

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C28H31P/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24/h7-19H,1-6H3

InChI Key

QGBQGMHXBSLYLZ-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C

[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine is an organophosphorus compound characterized by its unique structure that includes a binaphthyl moiety and a tert-butylphosphine group. Its molecular formula is C28H31P, and it has a molecular weight of approximately 398.53 g/mol. The compound is recognized for its utility as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions, due to its sterically hindered phosphine functionality which can stabilize reactive intermediates .

[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine serves primarily as a ligand in transition metal catalysis. It is particularly effective in facilitating the formation of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds. The presence of the bulky tert-butyl groups enhances the ligand's ability to stabilize metal complexes, thus improving reaction yields and selectivity in various organic transformations .

Synthesis of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine typically involves the following steps:

  • Preparation of Binaphthyl Derivative: The synthesis often starts with commercially available binaphthyl derivatives.
  • Phosphination Reaction: The binaphthyl compound is treated with tert-butylphosphine under controlled conditions to introduce the phosphine group at the 2-position of the binaphthalene structure.
  • Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired ligand in high purity.

This synthetic approach allows for the efficient production of the compound while maintaining its structural integrity for subsequent applications .

[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine finds applications primarily in:

  • Catalysis: As a ligand in palladium-catalyzed reactions, it enhances reaction efficiency and selectivity.
  • Organic Synthesis: It is utilized in various synthetic pathways to construct complex organic molecules.
  • Material Science: Potential applications in developing new materials through polymerization processes may also exist due to its unique structural properties .

Several compounds share structural or functional similarities with [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphine LigandWidely used in organic synthesis; less sterically hindered than [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine.
DicyclohexylphosphinePhosphine LigandExhibits different steric properties; used in similar catalytic applications.
PhosphaferroceneOrganometallic CompoundCombines metal and phosphorus; used in catalysis with unique electronic properties.

The uniqueness of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine lies in its binaphthyl backbone which provides enhanced chiral properties and steric hindrance compared to other phosphines. This makes it particularly effective for asymmetric synthesis and selective catalytic reactions .

XLogP3

7.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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